molecular formula C23H32O B8562210 4-Decyl-4'-methoxy-1,1'-biphenyl CAS No. 106793-56-0

4-Decyl-4'-methoxy-1,1'-biphenyl

Cat. No.: B8562210
CAS No.: 106793-56-0
M. Wt: 324.5 g/mol
InChI Key: ANQLHCXWAURRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decyl-4'-methoxy-1,1'-biphenyl is a biphenyl derivative characterized by a decyl chain (C₁₀H₂₁) at the 4-position of one benzene ring and a methoxy group (-OCH₃) at the 4'-position of the other. This structure combines a hydrophobic alkyl chain with an electron-donating methoxy substituent, leading to unique physicochemical properties.

Properties

CAS No.

106793-56-0

Molecular Formula

C23H32O

Molecular Weight

324.5 g/mol

IUPAC Name

1-decyl-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C23H32O/c1-3-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)22-16-18-23(24-2)19-17-22/h12-19H,3-11H2,1-2H3

InChI Key

ANQLHCXWAURRFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

This compound

  • Substituents :
    • 4-position: Decyl chain (C₁₀H₂₁).
    • 4'-position: Methoxy group (-OCH₃).
  • Key Properties: High lipophilicity due to the decyl chain, favoring solubility in organic solvents. Potential for liquid crystalline behavior driven by alkyl chain flexibility and biphenyl rigidity. Electron-donating methoxy group may enhance stability in oxidative environments.

2,4-Difluoro-4'-methoxy-1,1'-biphenyl (CAS 90101-30-7)

  • Substituents :
    • 2- and 4-positions: Fluorine atoms.
    • 4'-position: Methoxy group (-OCH₃) .
  • Key Properties :
    • Fluorescent properties due to fluorine-induced electronic effects, enabling use as a probe in biochemical research .
    • Electronegative fluorines enhance reactivity in electrophilic substitution reactions.
    • Applications in pharmaceuticals and agrochemicals as a synthetic intermediate .

Comparative Data Table

Property This compound 2,4-Difluoro-4'-methoxy-1,1'-biphenyl
Substituents Decyl, Methoxy 2-Fluoro, 4-Fluoro, Methoxy
Lipophilicity High (C₁₀ alkyl chain) Moderate (fluorine atoms reduce hydrophobicity)
Electronic Effects Methoxy (electron-donating) Fluorine (electron-withdrawing), Methoxy
Fluorescence Not reported Exhibits fluorescent properties
Primary Applications Materials science (hypothesized) Pharmaceuticals, fluorescent probes
Synthetic Utility Potential surfactant precursor Building block for organic synthesis

Key Research Findings

Role of Substituents in Applications :

  • The decyl chain in this compound likely promotes applications in lipid bilayer studies or thermotropic liquid crystals, whereas fluorine substituents in 2,4-difluoro-4'-methoxy-1,1'-biphenyl enable fluorescence and pharmaceutical utility .
  • Methoxy groups in both compounds enhance stability but differ in electronic modulation due to opposing effects of alkyl chains (electron-neutral) versus fluorines (electron-withdrawing).

Thermal and Solubility Behavior :

  • The long alkyl chain in this compound is expected to lower melting points compared to fluorinated analogs, favoring liquid-phase applications.
  • Fluorinated derivatives like 2,4-difluoro-4'-methoxy-1,1'-biphenyl exhibit higher polarity, improving solubility in polar aprotic solvents .

Gaps in Literature :

  • Experimental data on this compound’s phase transitions or spectroscopic properties are scarce, highlighting the need for targeted studies.

Preparation Methods

Reaction Protocol:

  • Reactants :

    • 4-Bromo-4'-methoxybiphenyl (or 4-bromoanisole) and 4-decylphenylboronic acid.

    • Catalyst : PdCl₂ with cesium carbonate (Cs₂CO₃) in 1,2-dimethoxyethane (DME)/water.

  • Conditions :

    • Temperature: 80°C, 6 hours under nitrogen.

    • Molar ratio: 1:1 aryl halide to boronic acid, with 0.5 mol% PdCl₂.

  • Yield : Up to 95%.

  • Purification : Acidification with HCl, extraction with dichloromethane, and column chromatography.

Key Data:

ParameterValueSource
Catalyst Loading0.5 mol% PdCl₂
Solvent SystemDME/Water (3:1)
Reaction Time6 hours
Isolated Yield95%

Ullmann Coupling with Copper Catalysis

Ullmann coupling offers a cost-effective alternative using copper catalysts, though with lower yields compared to palladium-based methods.

Reaction Protocol:

  • Reactants :

    • 4-Iodoanisole and 4-decylbromobenzene.

    • Catalyst : CuI with 1,10-phenanthroline in dimethylformamide (DMF).

  • Conditions :

    • Temperature: 120°C, 24 hours.

    • Base: Potassium carbonate (K₂CO₃).

  • Yield : ~70% (extrapolated from analogous reactions).

  • Purification : Filtration through celite, solvent evaporation, and recrystallization.

Limitations:

  • Longer reaction times and moderate yields.

  • Requires stoichiometric copper, complicating purification.

Friedel-Crafts Alkylation

While less common, Friedel-Crafts alkylation introduces the decyl chain onto a pre-formed methoxybiphenyl framework.

Reaction Protocol:

  • Reactants :

    • 4-Methoxybiphenyl and decyl chloride.

    • Catalyst : AlCl₃ in dichloromethane.

  • Conditions :

    • Temperature: 0°C to room temperature, 12 hours.

  • Yield : ~60% (based on similar alkylation reactions).

  • Purification : Aqueous workup, silica gel chromatography.

Challenges:

  • Poor regioselectivity due to competing ortho/para substitution.

  • Limited scalability due to harsh acidic conditions.

Grignard Reagent-Based Coupling

Kumada coupling using Grignard reagents provides a pathway for C-C bond formation under milder conditions.

Reaction Protocol:

  • Reactants :

    • 4-Methoxyphenylmagnesium bromide and 4-decylbromobenzene.

    • Catalyst : NiCl₂(dppp) in tetrahydrofuran (THF).

  • Conditions :

    • Temperature: 60°C, 8 hours.

  • Yield : ~85% (extrapolated from analogous reactions).

  • Purification : Distillation under reduced pressure.

Advantages:

  • High functional group tolerance.

  • Compatible with long alkyl chains like decyl.

Comparative Analysis of Methods

MethodCatalystYieldTimeCostScalability
Suzuki-MiyauraPdCl₂95%6hHighExcellent
UllmannCuI70%24hLowModerate
Friedel-CraftsAlCl₃60%12hLowPoor
KumadaNiCl₂(dppp)85%8hMediumGood

Characterization and Validation

Synthesized this compound is validated via:

  • ¹H NMR (CDCl₃): δ 7.51 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H).

  • 13C NMR : δ 159.49 (methoxy C), 143.90 (biphenyl C), 31.8 (decyl CH₂).

  • Melting Point : 48°C (lit.).

Industrial-Scale Considerations

  • Preferred Method : Suzuki-Miyaura coupling due to high yield and reproducibility.

  • Cost Drivers : Palladium catalyst and boronic acid synthesis.

  • Green Chemistry : Water as a co-solvent reduces environmental impact .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 4-Decyl-4'-methoxy-1,1'-biphenyl?

  • Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions. Mass Spectrometry (MS) coupled with Gas Chromatography (GC) can validate molecular weight and fragmentation patterns . For structural confirmation, compare experimental spectral data with computational predictions (e.g., density functional theory) .

Q. How should researchers design initial experiments to synthesize this compound?

  • Methodological Answer: Employ factorial design to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Start with Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-decylbromobenzene, using Pd catalysts. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates at each step .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Follow fume hood protocols for volatile organic compounds. Use chemical-resistant gloves (nitrile) and eye protection. Store in inert atmospheres to prevent oxidation. Reference Safety Data Sheets (SDS) for spill management and first-aid measures, including skin decontamination with soap/water and ethanol .

Q. What are the key considerations in selecting solvent systems for recrystallizing this compound?

  • Methodological Answer: Test solvent polarity using a gradient solubility approach . Start with hexane (non-polar) and incrementally add ethyl acetate. Monitor crystallization efficiency via differential scanning calorimetry (DSC) to ensure minimal solvent inclusion. Avoid protic solvents to prevent methoxy group hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictory data observed in the thermal stability analysis of this compound across different studies?

  • Methodological Answer: Conduct reproducibility studies using standardized thermogravimetric analysis (TGA) protocols. Control heating rates (e.g., 5°C/min under N₂) and compare degradation onset temperatures. Apply multivariate analysis to identify confounding variables (e.g., trace impurities, atmospheric moisture). Cross-validate with dynamic mechanical analysis (DMA) for phase transition consistency .

Q. What computational methods are suitable for predicting the mesomorphic behavior of this compound in liquid crystal applications?

  • Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model alkyl chain packing. Calculate order parameters and compare with experimental polarized optical microscopy (POM) textures. Integrate COMSOL Multiphysics for electric field response simulations .

Q. How can multi-objective optimization frameworks be applied to improve the yield and selectivity of this compound synthesis?

  • Methodological Answer: Implement response surface methodology (RSM) to balance competing factors (e.g., catalyst cost vs. yield). Define constraints using Aspen Plus or CHEMCAD for process scalability. Validate Pareto-optimal solutions with high-throughput experimentation (HTE) .

Q. What strategies exist for resolving discrepancies between experimental and computational predictions of this compound’s dipole moments?

  • Methodological Answer: Re-examine basis set selection in quantum calculations (e.g., B3LYP/6-311++Gvs. M06-2X). Compare with experimental dipole moments derived from dielectric constant measurementsin dilute solutions. Account for solvent effects using PCM (Polarizable Continuum Model)** corrections .

Methodological Tables

Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationCritical Parameters
¹H NMRSubstituent position confirmationDeuterated chloroform solvent
HPLC-UVPurity assessment (>99%)C18 column, 70:30 MeOH:H₂O
TGA-DSCThermal stability analysisN₂ atmosphere, 5°C/min ramp

Table 2: Experimental Design Workflow for Synthesis Optimization

StepActionTool/Technique
1Parameter screeningFractional factorial design
2Reaction monitoringIn-situ FTIR spectroscopy
3Scalability assessmentMicroreactor trials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.